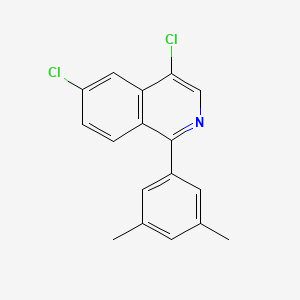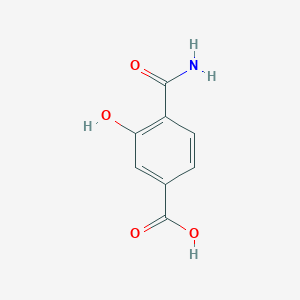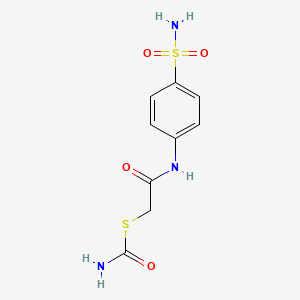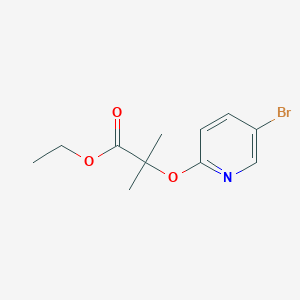
4,6-Dichloro-1-(3,5-dimethylphenyl)isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dichloro-1-(3,5-dimethylphenyl)isoquinoline is a chemical compound with the molecular formula C₁₇H₁₃Cl₂N and a molecular weight of 302.2 g/mol . This compound is characterized by the presence of two chlorine atoms and a dimethylphenyl group attached to an isoquinoline core. Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
准备方法
The synthesis of 4,6-Dichloro-1-(3,5-dimethylphenyl)isoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps :
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethylphenylamine and 4,6-dichloroisoquinoline.
Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol (EtOH) and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
Industrial Production: Industrial production methods may involve optimizing reaction conditions to increase yield and purity. This can include the use of high-pressure reactors and continuous flow systems to scale up the synthesis.
化学反应分析
4,6-Dichloro-1-(3,5-dimethylphenyl)isoquinoline undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce functional groups such as carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to reduce double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles such as amines or thiols replace the chlorine atoms to form new derivatives.
科学研究应用
4,6-Dichloro-1-(3,5-dimethylphenyl)isoquinoline has several scientific research applications, including :
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Isoquinoline derivatives are explored for their therapeutic potential in treating various diseases, including neurological disorders and infections.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4,6-Dichloro-1-(3,5-dimethylphenyl)isoquinoline involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
相似化合物的比较
4,6-Dichloro-1-(3,5-dimethylphenyl)isoquinoline can be compared with other isoquinoline derivatives, such as :
4,6-Dichloro-1,3,5-triazin-2-yl-phenylcarbamoyl sulfamic acid: This compound also contains chlorine atoms and an aromatic ring but differs in its core structure and functional groups.
4,6-Dichloro-1,3,5-triazin-2-yl-thiocarbamic acid O-isopropyl ester: Similar in having chlorine atoms, this compound has different substituents and applications.
4,6-Dichloro-1,3,5-triazin-2-yl-carbonochloridimidic acid ethyl ester: Another related compound with chlorine atoms, used in different chemical reactions and applications.
属性
分子式 |
C17H13Cl2N |
|---|---|
分子量 |
302.2 g/mol |
IUPAC 名称 |
4,6-dichloro-1-(3,5-dimethylphenyl)isoquinoline |
InChI |
InChI=1S/C17H13Cl2N/c1-10-5-11(2)7-12(6-10)17-14-4-3-13(18)8-15(14)16(19)9-20-17/h3-9H,1-2H3 |
InChI 键 |
PUFUMWBNIQYDCW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)C2=NC=C(C3=C2C=CC(=C3)Cl)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Tert-butyl 1-(2-hydroxyethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13989930.png)
![2-[hydroxy(diphenyl)methyl]-N-phenylbenzamide](/img/structure/B13989931.png)
![2-[Bis(4-methoxyphenyl)methylidene]butanedioic acid](/img/structure/B13989934.png)






![3,5-Dichloro-4-[(4-methoxynaphthalen-1-yl)oxy]aniline](/img/structure/B13989998.png)
